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molecular formula C9H11IN2O B1397895 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone CAS No. 1227611-94-0

4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone

Cat. No. B1397895
M. Wt: 290.1 g/mol
InChI Key: FJDBEHZCSTWVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

A mixture of 1-(1,4-dioxa-spiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole (338 mg, 1.00 mmol), pyridinium p-toluenesulfonate (518 mg, 2.00 mmol), acetone (15 mL) and H2O (15 mL) was heated at 60° C. for 2 d. The mixture was extracted with EtOAc (3×30 mL). The combined extracts were washed with water (3×30 mL), brine (30 mL), dried over MgSO4, and concentrated in vacuo leaving 273 mg (89%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 2.23-2.63 (m, 8 H), 4.57-4.64 (m, 1 H), 7.51 (s, 1 H), 7.54 (s, 1 H). MS (ESI): 291.09 [M+H]+; HPLC tR=2.80 min.
Quantity
338 mg
Type
reactant
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([N:11]3[CH:15]=[C:14]([I:16])[CH:13]=[N:12]3)[CH2:7][CH2:6]2)[O:4]CC1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.CC(C)=O>O>[I:16][C:14]1[CH:13]=[N:12][N:11]([CH:8]2[CH2:7][CH2:6][C:5](=[O:4])[CH2:10][CH2:9]2)[CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
338 mg
Type
reactant
Smiles
O1CCOC12CCC(CC2)N2N=CC(=C2)I
Name
Quantity
518 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (3×30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC=1C=NN(C1)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 273 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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